Cas no 31259-91-3 (Benzene,chloro(trichloromethyl)- (9CI))

Benzene,chloro(trichloromethyl)- (9CI) structure
31259-91-3 structure
Product Name:Benzene,chloro(trichloromethyl)- (9CI)
CAS No:31259-91-3
MF:C7H4Cl4
MW:229.918658256531
CID:311322
PubChem ID:16494
Update Time:2025-04-19

Benzene,chloro(trichloromethyl)- (9CI) Chemical and Physical Properties

Names and Identifiers

    • Benzene,chloro(trichloromethyl)- (9CI)
    • 1-chloro-2-(trichloromethyl)benzene
    • Toluene, a,a,a,ar-tetrachloro- (8CI)
    • Toluene,ar,a,a,a-tetrachloro- (7CI)
    • .alpha.,.alpha.,.alpha.,2-Tetrachlorotoluene
    • Benzene, 1-chloro-2-(trichloromethyl)-
    • 31259-91-3
    • W-107560
    • .alpha.,.alpha.,2-Tetrachlorotoluene
    • o-Chlorobenzylidyne chloride
    • o-Chlorobenzotrichloride
    • NS00006172
    • 2136-89-2
    • SCHEMBL197704
    • NSC-59736
    • MFCD00000788
    • o-Chlorophenyltrichloromethane
    • CAA13689
    • Toluene, o,.alpha.,.alpha.,.alpha.-tetrachloro-
    • F8889-2713
    • InChI=1/C7H4Cl4/c8-6-4-2-1-3-5(6)7(9,10)11/h1-4
    • A815297
    • Toluene, o,alpha,alpha,alpha-tetrachloro-
    • EN300-20534
    • NSC 59736
    • (2-Chlorophenyl)trichlormethane
    • LS-13249
    • FT-0634057
    • AKOS009031465
    • alpha,alpha,alpha-2-Tetrachlorotoluene
    • EC 218-377-7
    • Chlorbenzotrichlorid
    • 2-CHLOROBENZOTRICHLORIDE
    • Chlorophenyltrichloromethane
    • DTXSID50871863
    • Benzene, chloro(trichloromethyl)-
    • alpha,alpha,alpha,2-Tetrachlorotoluene
    • Chlorobenzotrichloride
    • 1-chloro-2-(trichloro-methyl)benzene
    • Toluene, alpha,alpha,alpha,ar-tetrachloro-
    • 2-Chlorobenzotrichloride, 96%
    • EINECS 218-377-7
    • F71283
    • AI3-02820
    • NSC59736
    • alpha,alpha,alpha,ar-Tetrachlorotoluene
    • 1-chloranyl-2-(trichloromethyl)benzene
    • Inchi: 1S/C7H4Cl4/c8-6-4-2-1-3-5(6)7(9,10)11/h1-4H
    • InChI Key: MFHPYLFZSCSNST-UHFFFAOYSA-N
    • SMILES: ClC1C=CC=CC=1C(Cl)(Cl)Cl

Computed Properties

  • Exact Mass: 229.903761
  • Monoisotopic Mass: 227.906711
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 129
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.3
  • Topological Polar Surface Area: 0

Experimental Properties

  • Density: 1.505
  • Boiling Point: 264.4°Cat760mmHg
  • Flash Point: 98.3°C

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